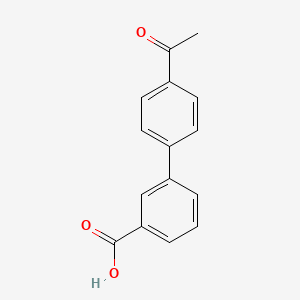

4'-Acetylbiphenyl-3-carboxylic acid

Description

4’-Acetylbiphenyl-3-carboxylic acid (CAS 635757-61-8) is a biphenyl derivative featuring a carboxylic acid group at the 3-position and an acetyl substituent at the 4’-position of the biphenyl scaffold. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.26 g/mol .

Propriétés

IUPAC Name |

3-(4-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBJVVRKRBWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399790 | |

| Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635757-61-8 | |

| Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki Cross-Coupling Route

Overview:

An alternative and modern synthetic route involves Suzuki coupling between 3-carboxyphenylboronic acid and 4'-bromoacetophenone. This method enables the formation of the biphenyl linkage with high regioselectivity.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Base: Sodium carbonate (Na2CO3)

- Phase transfer catalyst: Tetrabutylammonium bromide (TBAB)

- Solvent: Water or aqueous-organic mixtures

- Temperature: Approximately 100 °C

- Time: Around 2.5 hours

Reaction Scheme:

3-Carboxyphenylboronic acid + 4'-Bromoacetophenone → 4'-Acetylbiphenyl-3-carboxylic acid

- Mild reaction conditions

- High yield (~85%) reported

- Environmentally friendlier due to aqueous medium

- Good functional group tolerance

- Requires palladium catalyst, which can be expensive

- Needs careful removal of palladium residues in product purification

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Boronic acid | 3-Carboxyphenylboronic acid | Commercially available |

| Aryl halide | 4'-Bromoacetophenone | Purity affects coupling efficiency |

| Catalyst | Palladium complex (Pd) | Typically Pd(PPh3)4 or Pd(OAc)2 |

| Base | Sodium carbonate (Na2CO3) | Provides alkaline medium |

| Phase transfer catalyst | Tetrabutylammonium bromide (TBAB) | Enhances solubility |

| Solvent | Water or water/organic mixture | Green chemistry advantage |

| Temperature | ~100 °C | Reflux or sealed vessel |

| Reaction time | 2.5 hours | Monitored by chromatography |

| Yield | ~85% | High yield, reproducible |

Acylation Using Acetic Anhydride and Zeolite Catalysts

Overview:

Research has shown that biphenyl acylation can be catalyzed by zeolites such as HY or beta zeolite using acetic anhydride as the acetyl source. Although this method is more commonly applied to biphenyl itself, it provides insight into shape-selective catalysis that could be adapted for substituted biphenyls.

- Acylation proceeds via carbocationic intermediates generated on Bronsted acid sites of zeolites

- Reaction temperature around 83 °C

- Selectivity for 4-acetylbiphenyl is high under these conditions

- The presence of substituents like carboxylic acid groups may influence regioselectivity and reactivity

Potential Application:

This method may be adapted for this compound synthesis by using biphenyl-3-carboxylic acid as substrate, though direct literature on this specific compound is limited.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Biphenyl-3-carboxylic acid + Acetyl chloride | AlCl3, anhydrous, 0–50 °C | 60–85 | Simple, direct acylation | Corrosive catalyst, strict dryness |

| Suzuki Cross-Coupling | 3-Carboxyphenylboronic acid + 4'-Bromoacetophenone | Pd catalyst, Na2CO3, TBAB, water, 100 °C | ~85 | High yield, mild conditions | Costly Pd catalyst, purification |

| Zeolite-Catalyzed Acylation | Biphenyl + Acetic anhydride | Zeolite HY or beta, 83 °C | Moderate | Shape-selective, reusable catalyst | Limited data on substituted biphenyls |

| Oxidation/Reduction Routes | Various biphenyl derivatives | KMnO4, CrO3, LiAlH4, NaBH4 | Variable | Functional group interconversion | Multi-step, not direct synthesis |

Research Findings and Notes

- The Friedel-Crafts method remains the cornerstone for industrial synthesis due to its simplicity and scalability, despite handling challenges with corrosive catalysts.

- Suzuki coupling offers a modern, environmentally friendlier alternative with excellent yields and functional group tolerance, suitable for laboratory-scale and fine chemical synthesis.

- Zeolite-catalyzed acylation presents an innovative catalytic approach with potential for selective synthesis but requires further adaptation for substituted biphenyls like this compound.

- The choice of method depends on factors such as scale, cost, environmental considerations, and desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Acetylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the biphenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4’-Carboxybiphenyl-3-carboxylic acid.

Reduction: 4’-Hydroxybiphenyl-3-carboxylic acid.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4'-acetylbiphenyl-3-carboxylic acid span several scientific domains:

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various biphenyl derivatives, which are valuable in organic chemistry.

- Building Block for Complex Molecules : Its functional groups allow it to be transformed into more complex structures used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

- Potential Biological Activities : Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development .

- Drug Formulation : It has been explored as a building block for pharmaceuticals, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen .

Material Science

- Liquid Crystal Applications : The compound is being investigated for its role in the development of liquid crystal materials due to its structural properties .

- Polymers and Advanced Materials : It is utilized in producing advanced materials such as polymers that have specific functional characteristics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various biphenyl derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Liquid Crystal Development

Research focused on synthesizing liquid crystal compounds using this compound as an intermediate. The resulting materials demonstrated favorable thermal stability and optical properties, indicating their applicability in display technologies.

Mécanisme D'action

The mechanism of action of 4’-Acetylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Substituent Impact on Acidity

*Note: Experimental pKa values are scarce; estimates are based on substituent effects.

Activité Biologique

4'-Acetylbiphenyl-3-carboxylic acid (CAS No. 635757-61-8) is an organic compound notable for its biphenyl structure, which includes an acetyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C15H12O3

- Molecular Weight : Approximately 240.25 g/mol

- Structure : The compound consists of two phenyl rings connected by a single bond, with the acetyl and carboxylic acid groups contributing to its reactivity and biological interactions.

This compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Although specific mechanisms remain under investigation, the presence of the carboxylic acid group suggests potential nucleophilic acyl substitution reactions may occur, influencing metabolic pathways such as the citric acid cycle.

Potential Biological Targets

- Enzymatic Interactions : Preliminary studies indicate that this compound may affect enzyme activity related to inflammatory responses.

- Receptor Binding : There is potential for interaction with receptors that modulate pain pathways, although detailed studies are required to elucidate these interactions fully.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are of particular interest. Similar biphenyl derivatives have shown promise in modulating inflammatory responses in vitro. Future research could focus on quantifying these effects through controlled experiments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Biphenyl-3-carboxylic acid | Two phenyl rings and one carboxylic group | Lacks the acetyl group, affecting reactivity |

| Acetophenone | Acetyl group attached to a phenyl ring | Simpler structure, primarily used as a solvent |

| 4-Hydroxybiphenyl | Hydroxyl group instead of carboxylic acid | Exhibits different biological activity |

| 4'-Methoxyacetophenone | Methoxy group on one phenolic ring | Alters solubility and reactivity compared to 4'-ABCA |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating various plant-derived compounds reported that similar biphenyl derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. This suggests that this compound could be explored for similar applications .

- Inflammatory Response Modulation : In research focused on natural compounds with anti-inflammatory properties, some biphenyl derivatives have shown promise in inhibiting pro-inflammatory cytokines. Future studies should investigate whether this compound can similarly modulate inflammation .

Q & A

Basic: What synthetic routes are effective for producing 4'-Acetylbiphenyl-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves the haloform reaction of 4-acetylbiphenyl, as analogous methods are used for biphenylcarboxylic acid derivatives . Key optimization parameters include:

- Reagent stoichiometry : Excess NaOH or KOH promotes ketone cleavage.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) improves yield and purity.

Data Consideration : Monitor reaction progress via TLC (silica gel, UV detection) and confirm product identity using melting point analysis (literature range: ~220–225°C) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., PubChem data for analogous biphenylcarboxylic acids) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z: ~238 for [M+H]) and fragmentation patterns.

- HPLC : Assess purity (>95% is typical for research-grade material) using C18 columns and UV detection at 254 nm .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid moisture and incompatible materials (e.g., strong oxidizing agents). Stability studies for related biphenylcarboxylic acids indicate no decomposition under these conditions for ≥12 months .

Advanced: How can mechanistic pathways for functional group transformations (e.g., acetyl to carboxylic acid) be elucidated?

Methodological Answer:

- Isotopic labeling : Use O-labeled water in hydrolysis reactions to track oxygen incorporation into the carboxylic acid group.

- Computational modeling : Perform DFT calculations (e.g., Gaussian software) to simulate intermediates and transition states.

- Kinetic studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .

Advanced: How should researchers address contradictions in published data (e.g., conflicting melting points or spectral data)?

Methodological Answer:

- Iterative validation : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for melting point determination).

- Cross-characterization : Combine multiple techniques (e.g., DSC for thermal analysis alongside NMR) to resolve ambiguities .

- Batch comparison : Analyze commercial vs. in-house synthesized batches to rule out impurities .

Advanced: What strategies are recommended for toxicological profiling when acute toxicity data is unavailable?

Methodological Answer:

- In vitro assays : Use cell viability assays (e.g., MTT on HepG2 cells) to estimate cytotoxicity.

- QSAR models : Predict toxicity endpoints (e.g., LD) via software like OECD QSAR Toolbox.

- Metabolite analysis : Identify potential toxic metabolites using LC-MS/MS in simulated hepatic microsomal systems .

Advanced: How can pharmacological activity studies be designed for this compound?

Methodological Answer:

- Targeted assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric kits.

- Docking studies : Model interactions with protein targets (e.g., AutoDock Vina) to prioritize in vitro testing.

- Dose-response curves : Establish IC values in relevant cell lines (e.g., cancer models) with positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.